molecular formula C13H18N4O2S B497215 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide CAS No. 927640-55-9

2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide

Cat. No.: B497215
CAS No.: 927640-55-9
M. Wt: 294.38g/mol
InChI Key: DZOROHNYWXIFAI-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse biological activities. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a benzenesulfonamide moiety, which is a benzene ring substituted with a sulfonamide group. The presence of the triazole ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with 2-(1H-1,2,4-triazol-1-yl)ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product .

Chemical Reactions Analysis

2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound exhibits antimicrobial activity and is studied for its potential use in treating bacterial and fungal infections.

    Medicine: Due to its biological activity, it is investigated for its potential therapeutic applications, including as an anticancer agent.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The triazole ring can form hydrogen bonds and other interactions with biological receptors, leading to the inhibition of enzyme activity or disruption of cellular processes. The sulfonamide group can also interact with proteins and enzymes, further contributing to the compound’s biological effects .

Comparison with Similar Compounds

2,4,6-trimethyl-N-[2-(1H-1,2,4-triazol-1-yl)ethyl]benzenesulfonamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2,4,6-trimethyl-N-[2-(1,2,4-triazol-1-yl)ethyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-10-6-11(2)13(12(3)7-10)20(18,19)16-4-5-17-9-14-8-15-17/h6-9,16H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOROHNYWXIFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCCN2C=NC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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